3-(2-Aminophenoxy)propan-1-ol
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Overview
Description
3-(2-Aminophenoxy)propan-1-ol is an organic compound with the molecular formula C9H13NO2. It is a derivative of propanol and contains both an amino group and a phenoxy group. This compound is of interest in various fields of chemistry and biology due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(2-Aminophenoxy)propan-1-ol can be synthesized through several methods. One common approach involves the reaction of 2-aminophenol with epichlorohydrin, followed by a ring-opening reaction to introduce the propanol moiety. The reaction typically requires a base such as sodium hydroxide to facilitate the ring-opening process.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-Aminophenoxy)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Acidified potassium dichromate (K2Cr2O7) is commonly used for oxidizing the hydroxyl group.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce the amino group.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions involving the phenoxy group.
Major Products Formed
Oxidation: Propanal or propanoic acid.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
3-(2-Aminophenoxy)propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anti-cancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Aminophenoxy)propan-1-ol involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Aminopropan-1-ol: A primary amine and primary alcohol, lacking the phenoxy group.
Propan-1-ol: A simple alcohol without the amino or phenoxy groups.
2-Aminophenol: Contains an amino group and a hydroxyl group on a benzene ring, but lacks the propanol moiety.
Uniqueness
3-(2-Aminophenoxy)propan-1-ol is unique due to the presence of both an amino group and a phenoxy group attached to a propanol backbone. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
3-(2-aminophenoxy)propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c10-8-4-1-2-5-9(8)12-7-3-6-11/h1-2,4-5,11H,3,6-7,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLAYFCOBZAWOII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)OCCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60607372 |
Source
|
Record name | 3-(2-Aminophenoxy)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60607372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
920268-18-4 |
Source
|
Record name | 3-(2-Aminophenoxy)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60607372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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